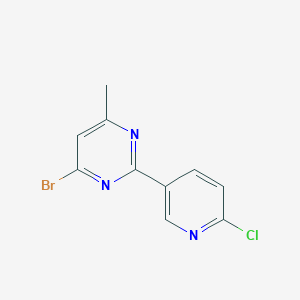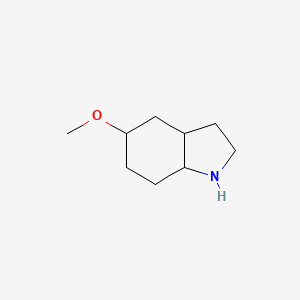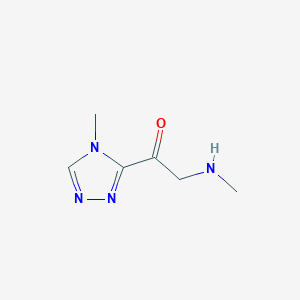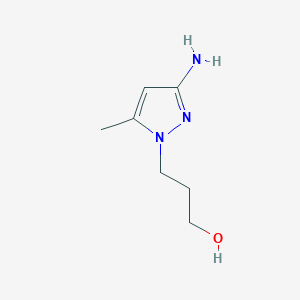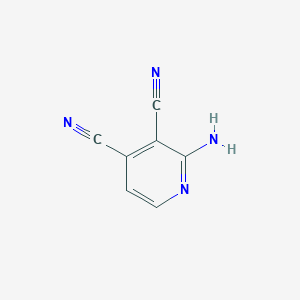
(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a 3,4-dimethylbenzenesulfonyl group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes sulfonylation with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The hydroxyl group can be introduced through a subsequent oxidation reaction, and the carboxylic acid group can be formed via carboxylation or hydrolysis of an ester precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Applications De Recherche Scientifique
(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which (2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid: shares similarities with other sulfonylated pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO5S |
|---|---|
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
(2S,4R)-1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO5S/c1-8-3-4-11(5-9(8)2)20(18,19)14-7-10(15)6-12(14)13(16)17/h3-5,10,12,15H,6-7H2,1-2H3,(H,16,17)/t10-,12+/m1/s1 |
Clé InChI |
HEYLUDCGZDIEQI-PWSUYJOCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)
![2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B13171260.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
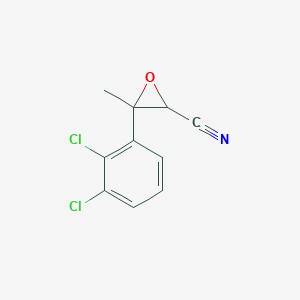
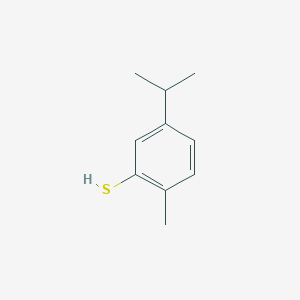
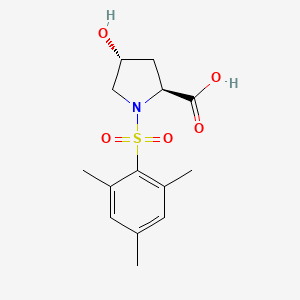
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
